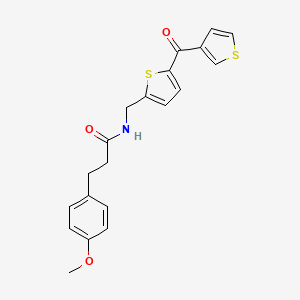
3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3S. Its structure consists of a propanamide backbone modified with a methoxyphenyl group and a thiophene-derived side chain, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 382.48 g/mol |
| Density | 1.131 g/cm³ |
| Boiling Point | 296.4 ºC at 760 mmHg |
| Flash Point | 133.1 ºC |
Antioxidant Activity
Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has shown that certain derivatives possess antioxidant activities greater than that of ascorbic acid, a well-known antioxidant.
- Example Findings :
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it demonstrated higher cytotoxicity against human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| U-87 (Glioblastoma) | 15 |
| MDA-MB-231 (Breast) | 25 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. Ongoing research aims to elucidate these pathways more clearly.
Case Studies
- Study on Antioxidant Activity : A study published in PMC reported that derivatives of the compound were screened for their ability to scavenge free radicals, showing promising results in reducing oxidative stress in vitro .
- Anticancer Studies : In another investigation, derivatives were tested against U-87 and MDA-MB-231 cell lines, revealing that modifications to the thiophene moiety enhanced anticancer efficacy .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other compounds containing similar moieties:
| Compound Name | Antioxidant Activity | Anticancer Activity |
|---|---|---|
| 3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide | Moderate | High |
| 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | High | Moderate |
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOTZBQBYABRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














